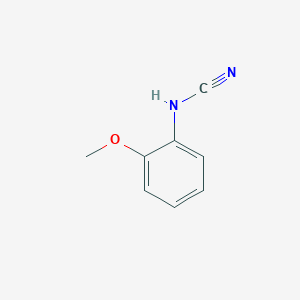

(2-Methoxyphenyl)cyanamide

Descripción general

Descripción

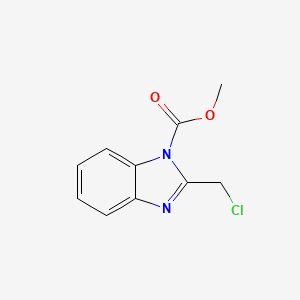

“(2-Methoxyphenyl)cyanamide” is a chemical compound with the molecular formula C8H8N2O . The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years .

Synthesis Analysis

The synthesis of cyanamides has seen significant advancements in recent years. The direct alkylation of metal cyanamides such as calcium cyanamide is the most straightforward approach to mono and disubstituted derivatives . A one-pot deoxycyanamidation–isomerization approach using propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used to access N-Allenyl cyanamides .

Molecular Structure Analysis

The structure of 2-methylphenylcyanamide in the solid state has been established using single crystal X-ray diffraction data . Cyanamide enjoys a rich chemical history, which can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity .

Chemical Reactions Analysis

Cyanamides have found application in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents and their unique radical and coordination chemistry . The reactivity and stereoelectronic properties of the sulfonyl group have been exploited to orchestrate diverse reactions of cyanamides .

Physical And Chemical Properties Analysis

The physical and chemical properties of cyanamides have been studied extensively. Cyanamide appears as colorless deliquescent crystals .

Aplicaciones Científicas De Investigación

Analytical Chemistry and Biological Matrices

- Study on Arylcyclohexylamines : A study characterized three psychoactive arylcyclohexylamines, including a compound related to (2-Methoxyphenyl)cyanamide, using various analytical techniques. The analysis was aimed at identifying these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

Synthesis and Chemical Properties

- Synthesis of Derivatives : The synthesis of 4,4′-dimethoxydiphenylcyanamide, related to the parent compound, demonstrates its chemical versatility and potential applications in various fields (Robinson, 1954).

- Mechanofluorochromic Properties : A study focused on the synthesis of 3-aryl-2-cyano acrylamide derivatives related to (2-Methoxyphenyl)cyanamide, revealing different optical properties due to distinct stacking modes (Song et al., 2015).

Industrial and Environmental Applications

- Non-Precious Metal Catalyst : Research into cyanamide-derived catalysts for oxygen reduction demonstrates the potential of these compounds in energy conversion and storage applications (Chung et al., 2010).

- Renewable Thermosetting Resins and Thermoplastics : A study on cyanate ester resins and polycarbonate thermoplastics synthesized from vanillin highlights the use of cyanamide derivatives in the development of sustainable materials (Harvey et al., 2015).

Advances in Synthetic Chemistry

- Recent Advances in Cyanamide Chemistry : A review discusses the recent applications of alkyl and aryl substituted cyanamides in synthetic chemistry, underlining the versatility and importance of these compounds in modern chemical synthesis (Prabhath et al., 2017).

Agricultural Applications

- Regulation of Grape Production : Cyanamide solutions have been used in agriculture, as demonstrated by a study where it induced defoliation and bud opening in grapes, allowing for two harvests per year (Lin et al., 1985).

Mecanismo De Acción

Target of Action

The primary targets of cyanamide, a compound structurally related to (2-Methoxyphenyl)cyanamide, are enzymes such as Cathepsin K and Carbonic Anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of pH and fluid balance .

Mode of Action

Cyanamide interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the biochemical pathways these enzymes are involved in, affecting the overall physiological response .

Biochemical Pathways

Cyanamide has been shown to affect several biochemical pathways. For instance, it has been used to promote bud break in deciduous fruit trees, suggesting its involvement in the regulation of dormancy release . It also appears to influence protein expression patterns, inducing shifts in the expression of a significant number of proteins .

Pharmacokinetics

The pharmacokinetics of cyanamide, which may be similar to those of (2-Methoxyphenyl)cyanamide, involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, cyanamide is rapidly absorbed, with peak plasma levels reached within 10.5 to 15.5 minutes . The compound’s elimination half-life is approximately 51.7 minutes, and its total plasma clearance rate is 14.4 mL/kg/min . The oral bioavailability of cyanamide ranges from 53% to 81%, suggesting the presence of a first-pass effect .

Result of Action

The molecular and cellular effects of cyanamide’s action include the inhibition of aldehyde dehydrogenase (ALDH), leading to increased levels of reactive oxygen species (ROS) and nitric oxide (NO) within cells . This can result in apoptosis, or programmed cell death . A synthetic salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has been shown to protect against sodium nitroprusside-induced neurotoxicity in HT22 cells, suggesting potential neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cyanamide. For instance, temperature, light intensity, pH, nutrients, salinity, ultraviolet radiation, wind, trace metals, and environmental pollutants can all impact the growth of cyanobacterial species and their cyanotoxin production . Similarly, these factors may also affect the action of (2-Methoxyphenyl)cyanamide.

Safety and Hazards

Cyanamide may polymerize at temperatures above 122℃, or on evaporation of aqueous solutions. It reacts with acids, strong oxidants, strong reducing agents such as hydrides and water, causing explosion and toxic hazard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . The electronic properties of substituted cyanamides are known to play a crucial role as a bridging ligand for metal-metal coupling in dinuclear complexes, which directly affects their magnetic properties .

Propiedades

IUPAC Name |

(2-methoxyphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-5-3-2-4-7(8)10-6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHNCFFNFXYQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485535 | |

| Record name | (2-methoxyphenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65195-61-1 | |

| Record name | (2-methoxyphenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)

![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)

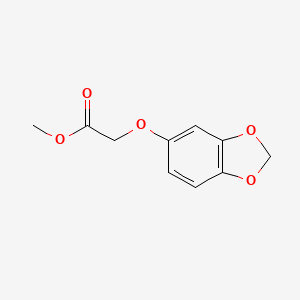

![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)

![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)

![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)

![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)